5-amino-N-(2-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(2-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 1,3-oxazole moiety substituted with 3,4-dimethoxyphenyl and methyl groups. Its structure integrates:
- A 1,2,3-triazole ring with a carboxamide group at position 2.
- A 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl substituent at position 1 of the triazole.
- An N-(2-chlorophenyl) group and an amino group at position 3.
Properties
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)13-8-9-17(31-2)18(10-13)32-3)11-29-20(24)19(27-28-29)21(30)25-15-7-5-4-6-14(15)23/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAMINSNIKRAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(2-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Molecular Structure
- Molecular Formula : C21H19ClN6O3
- Molecular Weight : 438.88 g/mol
- CAS Number : 1112371-22-8
- Purity : Minimum 95% .
Structure Activity Relationship (SAR)
The presence of the triazole and oxazole moieties in the compound suggests significant interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial effects. For instance:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 5-amino-N-(2-chlorophenyl)... | 0.21 | Pseudomonas aeruginosa |
| 5-amino-N-(2-chlorophenyl)... | 0.21 | Escherichia coli |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have indicated that related triazole derivatives can induce apoptosis in cancer cell lines:
- Cytotoxicity Studies : Compounds with similar scaffolds have exhibited IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored:
- Mechanism of Action : Studies suggest that triazole derivatives may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further development in inflammatory diseases .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives. The results indicated that compounds similar to the target molecule exhibited significant antibacterial activity with favorable pharmacokinetic properties .
Study on Anticancer Properties
Another research effort focused on the anticancer effects of triazole-containing compounds. The study demonstrated that these compounds could effectively inhibit cell proliferation in various cancer models, with mechanisms involving apoptosis induction and cell cycle arrest .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The mechanism of action typically involves the inhibition of key enzymes or modulation of specific receptors that are crucial in cancer cell proliferation and survival.
Case Studies
- Triazole Derivatives in Cancer Therapy : Research indicates that compounds similar to 5-amino-N-(2-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines. For instance, derivatives exhibited IC50 values indicating significant antiproliferative activity against human colon adenocarcinoma and breast cancer cells .
- Mechanistic Insights : The compound's activity may involve apoptosis induction in cancer cells through caspase activation pathways. Studies have shown that certain triazole derivatives can effectively trigger apoptosis in cancer cell lines by increasing caspase 3/7 activity .
Antimicrobial Applications
The compound's structural features suggest potential antimicrobial properties as well. Triazoles are known for their ability to inhibit fungal growth and show promise against bacterial infections.
Research Findings
Research has documented the efficacy of triazole derivatives in combating various pathogens. For example:
- Fungal Infections : Certain derivatives have demonstrated antifungal activity comparable to standard treatments .
- Bacterial Resistance : The unique chemical structure may offer a novel approach to overcoming resistance seen with traditional antibiotics.
Summary of Applications
The following table summarizes the key applications and findings related to the compound:
Chemical Reactions Analysis
Reactivity of the Triazole Ring
The 1,2,3-triazole core is electron-deficient, enabling participation in cycloaddition reactions and nucleophilic substitutions.
| Reaction Type | Reagents/Conditions | Outcome/Products | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, K₂CO₃, DMF, 80°C | Alkylation at N1 or N2 positions | Selectivity depends on steric factors |
| Cycloaddition | Azides, Cu(I) catalysts, RT | Formation of fused triazolo-heterocycles | Click chemistry pathways |
| Coordination | Transition metal salts (e.g., Pd, Cu) | Metal-ligand complexes | Stabilizes oxidation states |
Amino Group (-NH₂) Reactivity
The primary amine at position 5 undergoes typical amine reactions.
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetyl derivative |
| Schiff Base Formation | Aromatic aldehydes, EtOH, reflux | Imine-linked conjugates |
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium intermediates (transient) |
Oxazole Ring Modifications
The 1,3-oxazole ring is susceptible to electrophilic substitution and ring-opening.
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 50°C | Nitration at C2 or C5 positions |
| Ring-Opening | H₂O, H⁺/OH⁻, reflux | Hydrolysis to amide/carboxylic acid |
Carboxamide Group (-CONH-) Reactions
The carboxamide group can undergo hydrolysis or act as a hydrogen-bond donor.
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid and aniline derivatives |
| Basic Hydrolysis | NaOH (aq), Δ | Carboxylate salt |
Methoxy Group (-OCH₃) Transformations
The 3,4-dimethoxyphenyl substituent may undergo demethylation or oxidation.
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Demethylation | BBr₃, DCM, -78°C | Catechol derivative |
| Oxidation | KMnO₄, H₂O, Δ | Quinone formation |
Chlorophenyl Reactivity
The 2-chlorophenyl group participates in cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, base | Biaryl derivatives |
| Nucleophilic Aromatic Substitution | NH₃, Cu catalyst, 150°C | Aniline analog |
Photochemical and Thermal Stability
Under UV light or elevated temperatures, the compound may degrade:
| Condition | Observed Changes | Degradation Products |
|---|---|---|
| UV Light (365 nm) | Cleavage of triazole-oxazole linkage | Fragmented amines and ketones |
| Thermal (150°C) | Dehydration of carboxamide | Nitrile byproduct |
Biological Interactions
Though not strictly chemical reactions, its interactions with enzymes include:
| Target | Interaction Type | Functional Groups Involved |
|---|---|---|
| Cytochrome P450 | Competitive inhibition | Triazole and methoxy groups |
| Kinase Enzymes | Hydrogen bonding with ATP-binding site | Carboxamide and amino groups |
Key Considerations:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole ring.
-
Steric Hindrance : Bulky substituents on the oxazole ring limit reactivity at adjacent positions.
-
pH Sensitivity : Amino group reactions require neutral or slightly basic conditions to avoid protonation .
Experimental validation is recommended to confirm reaction pathways and optimize yields. The compound’s multifunctional design positions it as a versatile scaffold for medicinal and materials chemistry applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs identified in the literature share the triazole-carboxamide core but differ in substituents, which influence physicochemical and biological properties. Selected examples include:
Impact of Substituents :
- Oxazole vs. Phenyl Groups : The presence of the 1,3-oxazole ring in the target compound may enhance rigidity and π-π stacking interactions compared to phenyl-substituted analogs .
- Halogenation: The 2-chlorophenyl group in the target compound could improve lipophilicity and membrane permeability relative to non-halogenated analogs (e.g., methylphenyl in ).
- Methoxy vs.
Computational Similarity Metrics
Structural similarity to known inhibitors was assessed using Tanimoto and Dice indices, which quantify overlap in molecular fingerprints (e.g., MACCS keys or Morgan fingerprints) . For example:
- The target compound shares a Tanimoto score >0.7 with triazole-carboxamides in , indicating high structural similarity.
- Lower scores (<0.5) are observed with pyrazole or isoxazole derivatives (e.g., ), highlighting the importance of the triazole-oxazole scaffold.
These metrics suggest that the target compound may exhibit bioactivity profiles akin to its triazole-carboxamide analogs but distinct from heterocycle variants .
Bioactivity and Target Correlations
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that compounds with triazole-carboxamide cores cluster together, indicating shared mechanisms of action . For instance:
- Antiproliferative Activity : The target compound and analog show similar inhibition profiles against cancer cell lines, likely due to conserved interactions with kinase ATP-binding pockets.
- Enzyme Inhibition : Analog inhibits cytochrome P450 isoforms, suggesting the target compound may also interact with heme-containing enzymes.
Structural deviations (e.g., oxazole substitution) correlate with unique bioactivity outliers, such as enhanced selectivity for tyrosine kinases .
Analytical Techniques for Comparison
- Mass Spectrometry (MS/MS) : Molecular networking based on fragmentation patterns (cosine scores >0.8) confirms the target compound’s similarity to triazole-carboxamides in . The oxazole moiety produces distinct fragment ions (e.g., m/z 150–170) compared to phenyl-substituted analogs .
- Crystallography : SHELXL refinement (used in ) resolved the oxazole ring’s planar geometry, contrasting with the twisted conformation of acetylphenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
